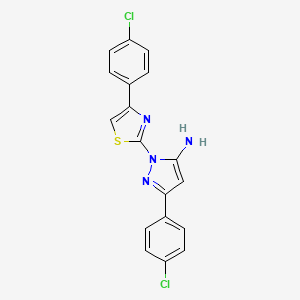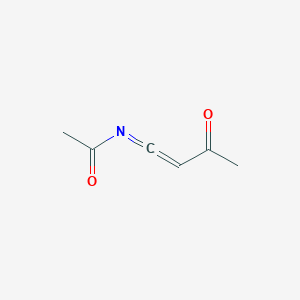
Acetamide,N-(3-oxo-1-butenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-oxo-1-butenylidene)- typically involves the reaction of acetamide with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Acetamide, N-(3-oxo-1-butenylidene)- may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-(3-oxo-1-butenylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-(3-oxo-1-butenylidene)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Medicine: In medicine, Acetamide, N-(3-oxo-1-butenylidene)- may be explored for its potential therapeutic properties, including its role as a precursor for drug development .
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-oxo-1-butenylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Acetamide, N-(3-oxo-1-buten-1-ylidene)-
- Acetamide, N-(3-oxo-1-butenyl)-
Comparison: Compared to similar compounds, Acetamide, N-(3-oxo-1-butenylidene)- exhibits unique reactivity and stability due to its specific structural configuration. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
InChI |
InChI=1S/C6H7NO2/c1-5(8)3-4-7-6(2)9/h3H,1-2H3 |
Clave InChI |
VKSUIZXUJQUWOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C=NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


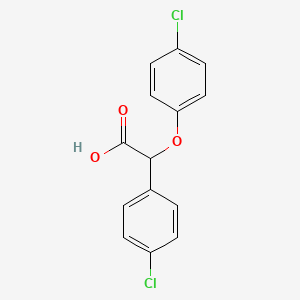


![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
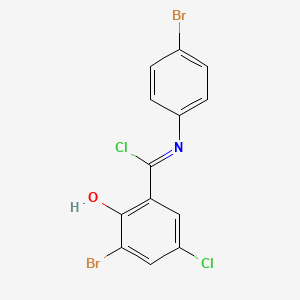


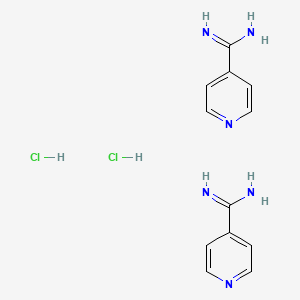
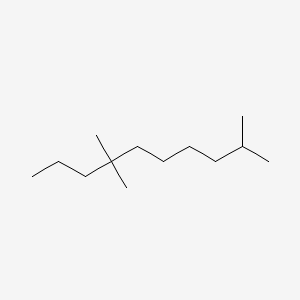
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)

